molecular formula C12H12N2O2S B8738296 4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid CAS No. 849682-29-7

4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid

Cat. No. B8738296
CAS RN: 849682-29-7
M. Wt: 248.30 g/mol
InChI Key: ZMAMINNUKWGLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

849682-29-7

Product Name

4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

4-[2-(dimethylamino)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C12H12N2O2S/c1-14(2)12-13-10(7-17-12)8-3-5-9(6-4-8)11(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

ZMAMINNUKWGLEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of thiocarbonyldiimidazole (44.9 mmol) in THF (40 mL) at room temperature was added portionwise 2 M Dimethylamine in THF (44 mmol) and a temperature increase was observed. 40 min after final addition the reaction mixture was heated to 55° C. for 1 h, then allowed to reach room temperature again. The reaction was then concentrated in vacuo and the residue purified by flash chromatography (silica gel, Petroleum ether-EtOAc) to give the intermediate imidazole-1-carbothioic acid dimethylamide. This material was treated with freshly prepared sat. ammonia in methanol (40 ml) for 60 h, then concentrated in vacuo and the precipitated residue was suspended in diethyl ether and collected by filtration. The precipitate was washed with diethyl ether and air-dried to give a slight yellow solid (1.71 g, 16.4 mmol) which was used in the subsequent step. 4-(2-bromoacetyl)benzoic acid (1.23 mmol) and 1-piperidinethiocarboxamide (1.23 mmol) were mixed in THF (10 mL), then refluxed for 3 h. The reaction mixture was then allowed to reach room temperature and the obtained precipitate was collected by filtration and washed with 3 portions of diethyl ether. The crude product was crystallized from hot 1:1 EtOH-EtOAc to give a first harvest of colorless needles (0.1 g, 0.40 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 7.94 (4H, m), 7.37 (1H, s), 3.11 (6H, m).
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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